Ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-hydroxy-methoxyphenyl group, a thioxo-tetrahydropyrimidine ring, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multiple steps. One common method includes the condensation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used
Properties
Molecular Formula |
C15H17ClN2O4S |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H17ClN2O4S/c1-4-22-14(20)11-7(2)17-15(23)18-12(11)8-5-9(16)13(19)10(6-8)21-3/h5-6,12,19H,4H2,1-3H3,(H2,17,18,23) |
InChI Key |
FNCQSRGQAFCEDD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C(=C2)Cl)O)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C(=C2)Cl)O)OC)C |
Origin of Product |
United States |
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